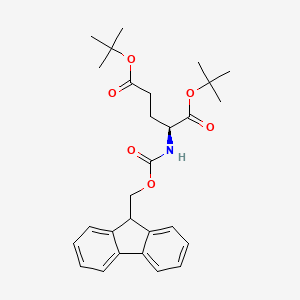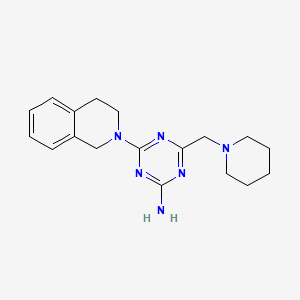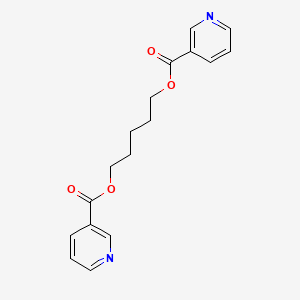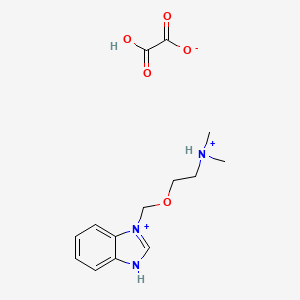
Manganese;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese chloride is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is typically a pink solid, characteristic of many manganese(II) species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction is as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for chlorine production .
In the laboratory, manganese chloride can also be prepared by reacting manganese metal or manganese(II) carbonate with hydrochloric acid .
Industrial Production Methods: Industrial production of manganese chloride involves similar methods, often starting with manganese dioxide and hydrochloric acid. The process is carried out in a controlled environment to manage the release of chlorine gas .
Chemical Reactions Analysis
Types of Reactions: Manganese chloride undergoes various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states.
Reduction: Manganese(II) can be reduced to manganese metal.
Substitution: Manganese chloride can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other halides like sodium chloride or potassium chloride.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese metal.
Substitution: Different manganese halides.
Scientific Research Applications
Manganese chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other manganese compounds.
Biology: Essential nutrient in trace amounts, involved in various enzymatic reactions.
Medicine: Used in total parenteral nutrition (TPN) to prevent manganese deficiency.
Industry: Utilized in the production of dry cell batteries and as a catalyst in organic synthesis.
Mechanism of Action
Manganese chloride exerts its effects primarily through its role as a cofactor for various enzymes. It is involved in processes such as:
Oxidative Stress Regulation: Acts as a cofactor for superoxide dismutase, an enzyme that protects cells from oxidative damage.
Metabolism: Participates in the metabolism of amino acids, cholesterol, and carbohydrates.
Comparison with Similar Compounds
- Manganese(II) fluoride (MnF₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) iodide (MnI₂)
- Chromium(II) chloride (CrCl₂)
- Iron(II) chloride (FeCl₂)
Uniqueness: Manganese chloride is unique due to its specific role in biological systems as a cofactor for enzymes and its widespread use in industrial applications. Its pink color and high solubility in water also distinguish it from other manganese halides .
Properties
Molecular Formula |
ClMn- |
|---|---|
Molecular Weight |
90.39 g/mol |
IUPAC Name |
manganese;chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/p-1 |
InChI Key |
FWHZQBMZKQZFJG-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



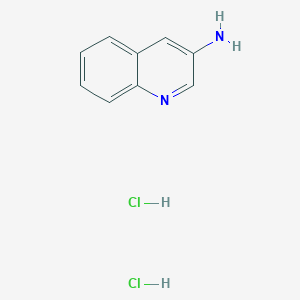
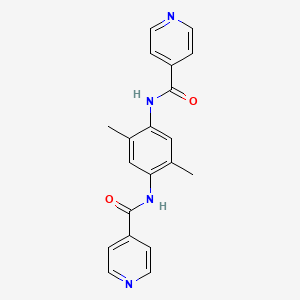
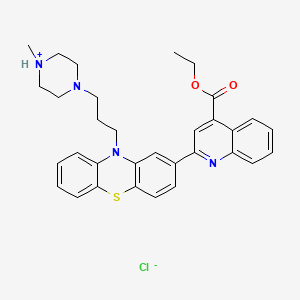
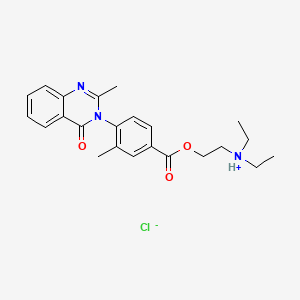
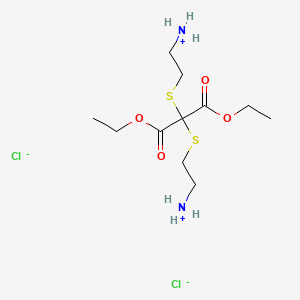
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)

